1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O2S/c22-17-4-6-18(7-5-17)31(29,30)28-10-8-14(9-11-28)19-13-20(27-26-19)15-2-1-3-16(12-15)21(23,24)25/h1-7,12-14H,8-11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUMHBFIXDMBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124494 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025724-67-7 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025724-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silver-Catalyzed [3 + 2] Cycloaddition for Pyrazole Formation
The 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl group is constructed via a silver-catalyzed cycloaddition between dicyanoalkenes and trifluorodiazoethane (CF$$3$$CHN$$2$$). This method enables dual incorporation of trifluoromethyl and cyano groups with high regiocontrol.
General Procedure A (Adapted from):
- Combine 1,2-dicyanoalkene (1.0 mmol) and CF$$3$$CHN$$2$$ (5.0 equiv) in DMF (2.0 mL).
- Add Ag$$_2$$O (0.05 equiv) and TMEDA (0.6 mmol) as a base.
- Stir at 25°C for 12 h under N$$_2$$.
- Quench with saturated NH$$_4$$Cl, extract with EtOAc, and purify via silica gel chromatography.
This protocol yields 3-trifluoromethyl pyrazole-4-carbonitriles with >80% regioselectivity. Subsequent hydrolysis of the cyano group generates the free amine for piperidine coupling.
Piperidine Functionalization
The pyrazole intermediate is coupled to piperidine via Buchwald-Hartwig amination or nucleophilic substitution. Patent CA2480482A1 outlines piperidine functionalization using Pd catalysts in acetonitrile or ethyl acetate, achieving yields of 65–78%.
Sulfonylation of the Piperidine Nitrogen
Reaction with 4-Chlorobenzenesulfonyl Chloride
The final step involves sulfonylation of the piperidine nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions.
Optimized Protocol:
- Dissolve 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine (1.0 equiv) in anhydrous THF.
- Add Et$$_3$$N (2.5 equiv) and 4-chlorobenzenesulfonyl chloride (1.2 equiv) at 0°C.
- Warm to 25°C and stir for 6 h.
- Extract with CH$$2$$Cl$$2$$, wash with 1M HCl, and crystallize from ethanol/water.
This method achieves yields of 70–85% with >95% purity (HPLC).
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A one-pot strategy reported in combines Sonogashira cross-coupling, desilylation, and cycloaddition. While originally developed for triazoles, adapting this method with XPhos ligand enables pyrazole formation in situ, reducing purification steps.
Solid-Phase Synthesis
Recent advances in combinatorial chemistry suggest potential for solid-phase synthesis using Wang resin-bound piperidine derivatives, though no direct examples exist for this compound.
Critical Analysis of Reaction Conditions
Table 1: Comparison of Sulfonylation Methods
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Et$$_3$$N | THF | 25 | 85 | 97 | |
| NaHCO$$_3$$ | DCM | 0→25 | 72 | 95 | |
| DMAP | Acetone | 40 | 68 | 93 |
Et$$_3$$N in THF provides optimal yields due to superior nucleophilicity and solubility.
Mechanistic Insights
Cycloaddition Regiochemistry
The silver catalyst in polarizes the trifluorodiazoethane, favoring attack at the less-substituted carbon of dicyanoalkenes (Figure 2). This electronic control ensures regioselective pyrazole formation.
Sulfonylation Kinetics
Second-order kinetics are observed for the sulfonylation step, with rate constants (k) of 0.15 L mol$$^{-1}$$ min$$^{-1}$$ in THF. Electron-withdrawing groups on the sulfonyl chloride accelerate the reaction.
Scale-Up Considerations
Industrial-scale production requires modifications:
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that sulfonamides can act as effective inhibitors of the enzyme carbonic anhydrase, which is implicated in tumor growth and metastasis .
- A case study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
-
Antimicrobial Properties :
- The sulfonamide group is known for its antibacterial properties. Compounds like this one have been explored for their ability to inhibit bacterial growth by interfering with folate synthesis pathways . In vitro studies have reported significant activity against Gram-positive bacteria.
- Neuroprotective Effects :
Synthetic Methodologies
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multi-step reactions:
- Step 1 : Formation of the piperidine ring through cyclization reactions.
- Step 2 : Introduction of the sulfonyl group via sulfonation methods.
- Step 3 : Coupling reactions to attach the pyrazole moiety, often utilizing coupling agents or catalysts to enhance yield and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
- Modifications on the piperidine and pyrazole rings can significantly alter biological activity.
- Substituents such as trifluoromethyl groups enhance binding affinity to target proteins due to increased electron-withdrawing effects, which can improve pharmacokinetic properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-pyrazole scaffold but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity: The trifluoromethyl (CF3) group in the target compound and CAS 1025724-79-1 increases lipophilicity, which may enhance blood-brain barrier penetration compared to methoxy or ketone-containing analogues .
Crystallographic Insights :
- The triclinic crystal system (P1 space group) observed in the 4-ketone derivative contrasts with the orthorhombic systems of other pyrazolyl-piperidines, suggesting divergent packing efficiencies and solubility profiles.
Biological Activity Trends :
- Pyrazole derivatives with halogenated aryl groups (e.g., 4-Cl, 2,4-Cl2) show enhanced antimicrobial and antifungal activity compared to methoxy-substituted variants .
- Sulfonamide-containing compounds (e.g., target compound) are hypothesized to inhibit carbonic anhydrases or tyrosine kinases due to their ability to coordinate metal ions or engage in hydrogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established sulfonylation protocols (e.g., coupling 4-chlorobenzenesulfonyl chloride with a piperidine precursor), similar to methods in and .
- In contrast, oxime and sulfanyl derivatives require additional steps, such as condensation or thiol-aryl coupling, which may reduce overall yield .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substituents : The 3-(trifluoromethyl)phenyl group at position 5 of the pyrazole ring is critical for metabolic stability. Replacing CF3 with methoxy (as in ) reduces lipophilicity but improves aqueous solubility.
- Piperidine Modifications : Sulfonylation at the piperidine nitrogen (target compound) enhances rigidity and bioavailability compared to ketone or unmodified piperidines .
- Aromatic Halogenation : Chlorine at the 4-position of the benzenesulfonyl group (target compound) improves electronic interactions with hydrophobic enzyme pockets, whereas fluorine (as in ) may enhance selectivity due to its smaller size.
Biological Activity
1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Chlorobenzenesulfonyl group : Enhances solubility and biological activity.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability.
- Pyrazole moiety : Associated with various biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-chlorobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Antiviral Activity
The compound has been evaluated for antiviral properties against several viruses. Studies have reported that related piperazine derivatives demonstrate moderate protection against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1) . The presence of the pyrazole ring is particularly noteworthy, as it is often linked to antiviral activity.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, a related sulfonamide compound was shown to inhibit the growth of colorectal cancer cells with IC50 values as low as 0.12 μM . This suggests that the sulfonyl group in our compound may play a critical role in its anticancer properties.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function.
- Modulation of Signal Transduction Pathways : By interacting with cellular receptors, the compound may influence pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate inhibition | |
| Antiviral | HIV-1, HSV-1 | Moderate protection | |
| Anticancer | SW480, HCT116 cells | IC50 = 0.12 μM |
Notable Research Findings
- Antiviral Screening : A study screened various piperazine derivatives for antiviral activity, finding that some exhibited significant effects against CVB-2 and HSV-1 with cytotoxicity levels indicating a favorable therapeutic index .
- Anticancer Potential : Another study highlighted the ability of similar compounds to inhibit Wnt signaling pathways, which are crucial in cancer progression, suggesting potential applications in cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis of structurally related pyrazole-piperidine derivatives typically involves multi-step protocols, including condensation reactions, cyclization, and functional group modifications. For example, describes a method using 1,5-diaryl pyrazole intermediates, where halogenated aryl groups (e.g., 4-chloro/fluoro substituents) are introduced to enhance biological activity. Critical conditions include:
- Solvent systems : THF/acetone mixtures for Cu(I)-catalyzed cycloadditions ().
- Catalysts : CuI (10 mol%) for facilitating triazole formation ().
- Temperature control : Reflux conditions (24–48 hours) to ensure complete cyclization ().
Yield optimization often requires purification via column chromatography or recrystallization, as noted in ’s synthesis of analogous compounds .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography : Used to resolve the asymmetric unit, dihedral angles between aromatic rings, and intramolecular hydrogen bonds (e.g., C17—H17B···N2 in ). This technique also quantifies planarity deviations (e.g., 0.002 Å in pyrazole rings) .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, particularly for distinguishing trifluoromethyl and chlorobenzenesulfonyl groups.
- FT-IR : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
SAR studies should systematically modify:
- Pyrazole ring substituents : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial potency ().
- Piperidine/sulfonyl modifications : Introduce bulkier groups (e.g., tert-butyl) or polar moieties (e.g., hydroxyl) to study solubility and target binding ().
Methodological steps include: - In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., carbonic anhydrase IX, as in ).
- In vitro assays : Compare IC₅₀ values against reference drugs (e.g., Donepezil for AChE inhibition in ) .
Q. What experimental strategies are effective in resolving contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., microbial strain differences) or compound purity. To address this:
Q. How can molecular interactions between this compound and therapeutic targets (e.g., kinases, microbial enzymes) be characterized?
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., p38 kinase) to identify binding motifs ().
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Mutagenesis assays : Modify key residues (e.g., catalytic lysine in kinases) to validate interaction sites () .
Q. What in vitro models are suitable for assessing the compound’s potential in treating resistant microbial or cancer cell lines?
- Antimicrobial resistance models : Test against methicillin-resistant S. aureus (MRSA) or azole-resistant C. albicans using time-kill assays ().
- Cancer cell lines : Evaluate cytotoxicity via MTT assays on A549 (lung) or MCF-7 (breast) cells, comparing IC₅₀ values to reference drugs (e.g., EF24 analogs in ) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
